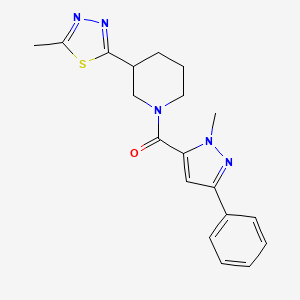

![molecular formula C21H14F3N3O2 B6587432 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1219914-81-4](/img/structure/B6587432.png)

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea” is a complex organic compound. It contains a benzoxazole ring, which is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a benzene ring fused with an oxazole ring . The benzoxazole ring is planar, which contributes to its aromaticity and stability .Chemical Reactions Analysis

Benzoxazole has reactive sites which allow for functionalization . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Applications De Recherche Scientifique

Antibacterial Activity

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea: has shown promising antibacterial properties. The benzoxazole moiety is known for its ability to disrupt bacterial cell walls, making it effective against a variety of bacterial strains. Research has demonstrated that compounds containing benzoxazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

This compound also exhibits significant antioxidant activity. The presence of the benzoxazole ring contributes to its ability to scavenge free radicals and reduce oxidative stress. This makes it a potential candidate for developing treatments for diseases where oxidative damage is a key factor, such as neurodegenerative disorders and cardiovascular diseases .

Anticancer Potential

The structure of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea lends itself to anticancer research. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interfere with cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them valuable in the development of new chemotherapeutic agents .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The benzoxazole core can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antifungal Activity

In addition to its antibacterial properties, 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has been studied for its antifungal effects. The compound can disrupt fungal cell membranes, leading to cell death. This makes it a candidate for developing antifungal medications, particularly for treating infections caused by resistant fungal strains .

Neuroprotective Applications

The antioxidant properties of this compound also suggest potential neuroprotective applications. By reducing oxidative stress in neural cells, it could help protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research is ongoing to explore its efficacy in this area .

Photophysical Properties

The unique structure of this compound gives it interesting photophysical properties, making it useful in materials science. It can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The benzoxazole ring system contributes to its stability and efficiency in these applications .

Environmental Applications

Lastly, 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can be explored for environmental applications. Its ability to interact with various pollutants makes it a potential candidate for use in environmental remediation technologies. For example, it could be used in the development of sensors for detecting and removing toxic substances from water .

Orientations Futures

Benzoxazole and its derivatives have been extensively used in research as a starting material for the synthesis of larger, usually bioactive structures . They are of interest for optical brighteners in laundry detergents and belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity . Therefore, the future directions of “1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea” could involve further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O2/c22-21(23,24)15-8-1-2-9-16(15)27-20(28)25-14-7-5-6-13(12-14)19-26-17-10-3-4-11-18(17)29-19/h1-12H,(H2,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGAVWYZYQWFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylsulfanyl)benzoyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6587354.png)

![methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate](/img/structure/B6587361.png)

![1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6587369.png)

![2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6587379.png)

![2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6587395.png)

![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)

![N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6587405.png)

![4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide](/img/structure/B6587408.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6587410.png)

![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea](/img/structure/B6587433.png)

![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)

![2-{[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6587455.png)